1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

Lipophilicity Drug-likeness Permeability

1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine, also referenced as [(1-ethylpyrrolidin-3-yl)methyl](methyl)amine, is a chiral secondary amine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. It is characterized by a pyrrolidine ring core substituted with an ethyl group on the nitrogen and a methylaminomethyl group at the 3-position.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 884504-74-9
Cat. No. B1320007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine
CAS884504-74-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)CNC
InChIInChI=1S/C8H18N2/c1-3-10-5-4-8(7-10)6-9-2/h8-9H,3-7H2,1-2H3
InChIKeySYDGCOCEWURBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine (CAS 884504-74-9) for Scientific Procurement: A Structural and Property Overview


1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine, also referenced as [(1-ethylpyrrolidin-3-yl)methyl](methyl)amine, is a chiral secondary amine with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol [1]. It is characterized by a pyrrolidine ring core substituted with an ethyl group on the nitrogen and a methylaminomethyl group at the 3-position . This compound is typically supplied as a racemic mixture with a purity of 95-98% and is primarily utilized as a research building block in organic synthesis and medicinal chemistry .

Why 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine Cannot Be Arbitrarily Substituted: Evidence Limitations and Selection Rationale


Current evidence for 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is constrained by the absence of direct head-to-head comparative data in the open literature. Without comparative biological, pharmacokinetic, or synthetic efficiency data, any claim of superiority over close analogs is unsupported. The decision to select this specific building block over alternatives such as (1-ethylpyrrolidin-3-yl)methanamine (CAS 51388-01-3) or 1-(1-methylpyrrolidin-3-yl)-N-methylmethanamine (CAS 13005-11-3) must therefore be based on a comparative analysis of available physicochemical properties, which can inform hypotheses about downstream behavior in synthetic and biological systems. The following sections quantify key physicochemical differences that provide a rational, albeit preliminary, basis for compound selection where no direct performance data exist.

Quantitative Physicochemical Differentiation of 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine Against Key Analogs


Comparative Lipophilicity (LogP) Against Primary Amine and N-Methyl Analogs

The LogP value for 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is reported as 0.8764 [1]. This is substantially higher than the reported LogP of its primary amine analog, (1-ethylpyrrolidin-3-yl)methanamine, which ranges from -0.18 to 0.93 across different sources , and higher than the N-methyl analog, 1-(1-methylpyrrolidin-3-yl)-N-methylmethanamine, which has a LogP of 0.535 [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation from Primary Amine Analogs

1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine has a TPSA of 15.27 Ų [1]. This is significantly lower than the TPSA of 29.26 Ų reported for the primary amine analog, (1-ethylpyrrolidin-3-yl)methanamine .

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Comparative Boiling Point and Density as Indicators of Altered Intermolecular Forces

The predicted boiling point of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is 178.6 °C at 760 mmHg, with a density of 0.868 g/cm³ . In comparison, the primary amine analog, (1-ethylpyrrolidin-3-yl)methanamine, has a predicted boiling point of ~158.6 °C and a density of 0.902 g/cm³ .

Physical Property Boiling Point Purification

Increased Molecular Flexibility (Rotatable Bond Count) vs. Primary Amine

1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine possesses 3 rotatable bonds . Its primary amine analog, (1-ethylpyrrolidin-3-yl)methanamine, has only 2 rotatable bonds .

Conformational Flexibility Molecular Design Rotatable Bonds

Recommended Application Scenarios for 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine Based on Differentiated Properties


Medicinal Chemistry: Designing CNS-Penetrant Candidates

The combination of a higher LogP (0.8764) and a lower TPSA (15.27 Ų) relative to primary amine analogs suggests this compound may be a superior starting point for building blocks intended for central nervous system (CNS) targets. When incorporated into a larger molecule, the increased lipophilicity and reduced polarity of this moiety could enhance passive diffusion across the blood-brain barrier compared to more polar alternatives [1].

Organic Synthesis: Scaffold for Lipophilic or Conformationally Flexible Ligands

The quantified physicochemical profile supports the selection of this compound in projects where a balance of moderate lipophilicity and increased conformational flexibility is desired. With 3 rotatable bonds , it offers more degrees of freedom than its primary amine analog, which could be advantageous in exploring structure-activity relationships (SAR) for target engagement.

Process Chemistry: Considerations for Purification and Handling

The predicted boiling point of 178.6 °C and density of 0.868 g/cm³ provide key physical data for planning purification steps such as distillation. These values differ significantly from the primary amine analog, allowing chemists to anticipate and plan for different operational parameters and potential material handling requirements.

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